molecular formula C10H11N3O2S B1332796 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 88742-90-9

5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1332796
CAS No.: 88742-90-9
M. Wt: 237.28 g/mol
InChI Key: XYTWIGZBIMXQOD-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Antiproliferative and Antimicrobial Applications : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds with structures related to 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibit significant biological activities. These compounds have shown strong antimicrobial activity against certain bacteria and cytotoxicity against cancer cell lines, demonstrating their potential in chemotherapy and antimicrobial therapies (Gür et al., 2020).

Structural Analysis and Synthesis

  • Synthetic and Structural Insights : Studies on derivatives of 1,3,4-thiadiazole, including compounds similar to this compound, have provided insights into their crystal and molecular structure. These studies contribute to the understanding of the compound's geometrical and electronic properties, which are crucial for its applications in fields like materials science and medicinal chemistry (Kerru et al., 2019).

Antiviral and Insecticidal Activities

  • Antiviral and Insecticidal Potential : Various derivatives of 1,3,4-thiadiazol-2-amine have shown promising antiviral and insecticidal activities. This includes potential anti-tobacco mosaic virus activity and effectiveness against pests like cotton leafworm, indicating the compound's versatility in agricultural and pharmaceutical applications (Chen et al., 2010); (Ismail et al., 2021).

Molecular Dynamics and Quantum Chemical Studies

  • Molecular Dynamics and Quantum Chemical Applications : Quantum chemical and molecular dynamics studies on derivatives of 1,3,4-thiadiazole-2-amine have been conducted to predict their performance in applications such as corrosion inhibition. These studies help in understanding the interaction of such compounds with metals, which is valuable in material science and engineering (Kaya et al., 2016).

Biochemical Applications

  • Biochemical Research : The biochemical properties of 1,3,4-thiadiazole-2-amine derivatives, including antioxidant and urease inhibition activities, highlight their potential in developing treatments for various conditions. This indicates the compound's relevance in biochemistry and pharmacology (Khan et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,5-dimethoxyphenyl isopropylamine analogues, have been found to interact with the5-HT2A and 5-HT2B serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

Similar compounds, like 2,5-dimethoxyphenyl isopropylamine analogues, have been shown to function asagonists at the 5-HT2A and 5-HT2B receptors . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Activation of the 5-ht2a and 5-ht2b receptors, as seen with similar compounds, can influence variousserotonin-mediated signaling pathways . These pathways play a significant role in various physiological processes, including mood regulation, cognition, and sensory perception.

Result of Action

Similar compounds that act as agonists at the 5-ht2a and 5-ht2b receptors can inducepsychedelic effects . These effects are mediated by the compound’s agonistic properties at the 5-HT2A receptor.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTWIGZBIMXQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365916
Record name 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88742-90-9
Record name 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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